1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid
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Description
1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.233. The purity is usually 95%.
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Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during the synthesis process. Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is likely involved in the synthesis of more complex molecules, particularly in peptide synthesis . The Boc group protects the amine during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to reveal the amine .
Result of Action
The primary result of the action of “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is the protection of amines during organic synthesis, allowing for the creation of more complex molecules without unwanted side reactions .
Action Environment
The action of the compound is influenced by the reaction conditions. For example, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the efficacy and stability of the compound’s action are highly dependent on the reaction environment.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4H,5-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVLQNYPMSTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.